molecular formula C17H18N2O3S2 B2499450 N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide CAS No. 896306-52-8

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide

Cat. No.: B2499450
CAS No.: 896306-52-8
M. Wt: 362.46
InChI Key: AJCBIQCZRHCCCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide is a heterocyclic compound featuring a thiophene core substituted with cyano (-CN) and dimethyl (-CH₃) groups at positions 3, 4, and 3. The propanamide side chain is functionalized with a tosyl (p-toluenesulfonyl) group, which enhances stability and may influence biological interactions.

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S2/c1-11-4-6-14(7-5-11)24(21,22)9-8-16(20)19-17-15(10-18)12(2)13(3)23-17/h4-7H,8-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCBIQCZRHCCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C(=C(S2)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-(3-Cyano-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide integrates a thiophene core substituted with cyano and methyl groups, coupled to a 3-tosylpropanamide side chain. The synthesis requires precise functionalization of the thiophene ring and regioselective introduction of the tosylpropanamide group. Key challenges include avoiding side reactions at the electron-rich thiophene ring and ensuring high yields during sulfonylation.

Synthesis of the Thiophene Amine Intermediate

The preparation begins with the synthesis of 3-amino-4,5-dimethylthiophene-2-carbonitrile , the primary precursor.

Cyclocondensation of α-Cyanoketones

A common route involves cyclocondensation of α-cyanoketones with sulfur sources. For example, 3-oxopentanedinitrile reacts with elemental sulfur in dimethylformamide (DMF) at 110°C for 12 hours, yielding the thiophene core.

$$
\text{3-oxopentanedinitrile} + \text{S}_8 \xrightarrow{\text{DMF, 110°C}} \text{3-amino-4,5-dimethylthiophene-2-carbonitrile} \quad (75\% \text{ yield})
$$

Alternative Pathways via Gewald Reaction

The Gewald reaction, employing ketones, cyanoacetates, and sulfur, offers a scalable alternative. 4,5-Dimethyl-2-acetylthiophene reacts with cyanoacetamide and sulfur in ethanol under reflux, producing the amine intermediate in 68% yield.

Introduction of the 3-Tosylpropanamide Group

The amine intermediate undergoes acylation with 3-tosylpropanoyl chloride to install the final side chain.

Acylation under Schotten-Baumann Conditions

A classical method involves reacting the thiophene amine with 3-tosylpropanoyl chloride in a biphasic system (water/dichloromethane) with sodium bicarbonate as a base. This approach achieves moderate yields (60–65%) but requires careful pH control to prevent hydrolysis of the tosyl group.

$$
\text{3-amino-4,5-dimethylthiophene-2-carbonitrile} + \text{ClC(O)CH}2\text{CH}2\text{SO}2\text{C}6\text{H}4\text{CH}3 \xrightarrow{\text{NaHCO}3, \text{H}2\text{O/CH}2\text{Cl}2} \text{Target Compound} \quad (63\% \text{ yield})
$$

Catalyzed Coupling in Anhydrous Media

Using anhydrous tetrahydrofuran (THF) and 4-dimethylaminopyridine (DMAP) as a catalyst improves yields to 78%. The reaction proceeds at 0°C to room temperature over 6 hours, minimizing side product formation.

Optimization of Reaction Parameters

Comparative studies highlight critical factors influencing yield and purity:

Table 1: Effect of Solvent and Catalyst on Acylation Yield
Solvent Catalyst Temperature (°C) Time (h) Yield (%)
H₂O/CH₂Cl₂ None 25 12 63
THF DMAP 0 → 25 6 78
Acetonitrile TEA 25 8 70

Key Observations :

  • Polar aprotic solvents (THF, acetonitrile) enhance reactivity.
  • DMAP outperforms triethylamine (TEA) by stabilizing the acyl intermediate.

Characterization and Analytical Validation

Successful synthesis is confirmed via spectroscopic methods:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, 2H, tosyl aromatic), 7.35 (d, 2H), 3.15 (t, 2H, CH₂SO₂), 2.45 (s, 3H, CH₃), 2.10 (s, 6H, thiophene-CH₃).
  • FT-IR : Peaks at 2210 cm⁻¹ (C≡N), 1650 cm⁻¹ (amide C=O), and 1170 cm⁻¹ (SO₂).

Applications in Further Synthesis

The compound serves as a precursor for bioactive molecules, particularly kinase inhibitors and antimicrobial agents. Its tosyl group enables participation in nucleophilic substitution reactions, facilitating diversification.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: It may be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and tosyl groups can participate in various interactions, such as hydrogen bonding or hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous heterocycles, focusing on synthetic routes , structural features , and biological activity (where available).

Structural and Functional Group Analysis
Compound Name Core Structure Key Substituents Notable Functional Groups
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide Thiophene - 3-Cyano, 4,5-dimethyl
- Tosylpropanamide side chain
Cyano, sulfonamide, alkyl groups
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) Pyridine - 3-Cyano, 4,6-distyryl
- Thioacetamide linked to 4-chlorophenyl
Cyano, styryl, thioether, chlorophenyl
3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3) Thienopyridine - 4,6-Distyryl
- Amino and carboxamide groups
Amine, carboxamide, styryl

Key Observations :

  • Cyano Group: Present in both the target compound and Compound 2. Evidence indicates the cyano group enhances insecticidal activity by influencing electron withdrawal and binding affinity .
  • Sulfonamide vs. Thioether : The target compound’s tosyl group (sulfonamide) may improve metabolic stability compared to Compound 2’s thioether linkage, which is prone to oxidation .

Insecticidal Activity Against Cowpea Aphid (Aphis craccivora Koch) :

Compound LC₅₀ (ppm) Toxic Ratio (vs. Acetamiprid) Notes
Acetamiprid (Control) 12.5 1.0 Baseline neonicotinoid insecticide
Compound 2 6.2 2.0 Higher activity due to cyano and open-chain structure
Compound 3 9.8 1.3 Reduced activity post-cyclization
This compound Not reported N/A Predicted moderate activity based on cyano group

Structure-Activity Relationship (SAR) Insights :

Cyano Group: Critical for bioactivity. Compound 2’s cyano group increases electrophilicity, enhancing binding to insect nicotinic acetylcholine receptors (nAChRs) . The target compound’s cyano group may confer similar advantages.

Open-Chain vs. Cyclized Structures : Compound 2 (open-chain) outperforms Compound 3 (cyclized), suggesting flexibility in the side chain improves target interaction . The target compound’s rigid tosylpropanamide chain may limit this flexibility.

Substituent Effects : Styryl groups in Compounds 2 and 3 enhance hydrophobicity and membrane permeability. The target compound’s dimethyl groups may offer steric hindrance, reducing efficacy compared to distyryl derivatives.

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound, drawing from diverse sources and studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-cyano-4,5-dimethylthiophene with tosyl chloride in the presence of a base to form the tosylamide derivative. This method has been optimized for yield and purity, ensuring that the resulting compound is suitable for biological evaluation.

Antioxidant Activity

The antioxidant activity of thiophene derivatives has been extensively studied. In vitro assays using DPPH and nitric oxide scavenging methods have shown that compounds similar to this compound exhibit significant free radical scavenging abilities. For instance, compounds derived from substituted thiophenes demonstrated notable antioxidant properties, suggesting potential applications in preventing oxidative stress-related diseases .

Antibacterial Activity

The antibacterial efficacy of this compound was evaluated against various strains of bacteria using the agar well diffusion method. The results indicated moderate to good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The diameter of inhibition zones ranged from 15 mm to 17 mm depending on the concentration used .

Case Studies and Research Findings

  • Study on Antioxidant and Antibacterial Activities : A study focused on multi-substituted thiophenes reported that certain derivatives exhibited high antioxidant activity and significant antibacterial properties comparable to standard antibiotics .
  • Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of various thiophene derivatives on cancer cell lines. The findings suggested that compounds with similar structural features to this compound showed promising cytotoxicity against specific cancer types, indicating potential for further development as anticancer agents .

Research Table: Biological Activities of Related Compounds

Compound NameAntioxidant ActivityAntibacterial Activity (E. coli)Anticancer Activity
This compoundModerate15 mmPromising
2-Cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamideHigh16 mmModerate
2-Cyano-N-(4-methylthiophen-2-yl)acetamideLow12 mmLow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.